Deacetyl-N,O-didemethyldiltiazem hydrochloride

Übersicht

Beschreibung

Deacetyl-N,O-didemethyldiltiazem hydrochloride is a derivative of diltiazem, a well-known calcium channel blocker used primarily for treating hypertension and angina . This compound is a metabolite of diltiazem and retains some of its pharmacological properties, making it a subject of interest in various scientific research fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Deacetyl-N,O-didemethyldiltiazem hydrochloride typically involves the deacetylation and demethylation of diltiazem. The process begins with the removal of the acetyl group followed by the demethylation of the nitrogen and oxygen atoms. These reactions are usually carried out under controlled conditions using specific reagents and catalysts .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions

Deacetyl-N,O-didemethyldiltiazem hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Quality Control and Analytical Studies

Deacetyl-N,O-didemethyldiltiazem serves as a reference standard in the quality control of diltiazem formulations. Its characterization is crucial for:

- Abbreviated New Drug Application (ANDA) : It assists in demonstrating the quality of generic formulations against established standards.

- Toxicity Studies : Understanding the safety profile of drug formulations that may contain this impurity is essential for regulatory compliance.

- Stability Testing : Evaluating how this compound behaves under various conditions aids in ensuring the integrity of drug products over time.

Research on Pharmacological Effects

While primarily considered an impurity, some studies have explored the pharmacological effects of Deacetyl-N,O-didemethyldiltiazem. Research indicates potential interactions with calcium channels, similar to its parent compound, which may warrant further investigation into its therapeutic implications.

Formulation Development

In pharmaceutical research, understanding impurities like Deacetyl-N,O-didemethyldiltiazem is vital for:

- Formulation Optimization : Researchers analyze how variations in impurity levels affect the efficacy and safety of diltiazem formulations.

- Regulatory Compliance : Ensuring that impurity levels remain within acceptable limits as per FDA guidelines is critical for market approval.

Case Study 1: Quality Assurance in Diltiazem Production

A study conducted by SynThink Chemicals highlighted the importance of Deacetyl-N,O-didemethyldiltiazem as a secondary reference standard during quality control processes. The study demonstrated that rigorous testing for this impurity could prevent potential adverse effects associated with high levels of impurities in final drug products.

Case Study 2: Stability Testing

Research published in pharmaceutical journals has focused on the stability of diltiazem formulations containing Deacetyl-N,O-didemethyldiltiazem. These studies utilized various analytical techniques such as HPLC and NMR to monitor degradation pathways and establish shelf-life recommendations based on impurity profiles.

Wirkmechanismus

Deacetyl-N,O-didemethyldiltiazem hydrochloride exerts its effects primarily by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and reduced blood pressure . The compound targets calcium channels and modulates their activity, which is crucial for its pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diltiazem: The parent compound, used widely as a calcium channel blocker.

Desacetyl diltiazem: Another metabolite of diltiazem with similar pharmacological properties.

N-desmethyl diltiazem: A derivative with modifications on the nitrogen atom.

Uniqueness

Deacetyl-N,O-didemethyldiltiazem hydrochloride is unique due to its specific deacetylation and demethylation, which confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other metabolites . This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Biologische Aktivität

Deacetyl-N,O-didemethyldiltiazem hydrochloride, a metabolite of diltiazem, exhibits significant biological activity primarily as a calcium channel blocker. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Diltiazem and Its Metabolites

Diltiazem is a benzothiazepine derivative used as an antihypertensive and antianginal agent. Its mechanism involves the inhibition of L-type calcium channels, which leads to vasodilation and decreased myocardial oxygen demand. The primary metabolites include:

- Deacetyl diltiazem (M1)

- N-monodesmethyl diltiazem (M2)

- Deacetyl N,O-didemethyldiltiazem (M6)

Among these, deacetyl N,O-didemethyldiltiazem has been identified as having notable pharmacological activity, retaining a portion of the original compound's efficacy.

Deacetyl-N,O-didemethyldiltiazem acts by blocking voltage-gated calcium channels in cardiac and smooth muscle cells. This blockade reduces calcium influx, leading to:

- Vasodilation : Decreased vascular resistance and blood pressure.

- Negative inotropic effect : Reduced force of heart contractions.

- Slowed conduction through the AV node : Useful in managing arrhythmias.

The potency of various diltiazem analogs was assessed through comparative studies. For instance, in snail neurons, the order of potency was established as follows based on IC50 values:

- Diltiazem

- Deacetyl-N-demethyl-diltiazem (M2)

- Deacetyl diltiazem (M1)

- Deacetyl-N,O-didemethyldiltiazem (M6) .

Pharmacokinetics

The pharmacokinetic profile of deacetyl-N,O-didemethyldiltiazem shows that it is subject to extensive hepatic metabolism, primarily via cytochrome P450 enzymes. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | Varies; hepatic first-pass effect reduces systemic availability |

| Volume of Distribution | Approximately 305 L |

| Protein Binding | 70-80% |

| Elimination Half-Life | 6-8 hours |

Following administration, the drug reaches peak plasma concentrations typically within 11 to 18 hours .

Case Studies and Clinical Findings

Several clinical studies have evaluated the efficacy and safety of diltiazem and its metabolites:

- Case Study on Hypertension Management : A study involving patients with hypertension demonstrated that deacetyl-N,O-didemethyldiltiazem effectively reduced systolic and diastolic blood pressure compared to placebo controls .

- Cardiac Arrhythmias : Another investigation focused on patients with atrial fibrillation showed that this metabolite could significantly slow AV nodal conduction, thereby improving heart rhythm control .

- Topical Application for Anal Fissures : Clinical trials using diltiazem cream for anal fissures reported a reduction in pain levels post-treatment, with metabolites contributing to therapeutic effects .

Eigenschaften

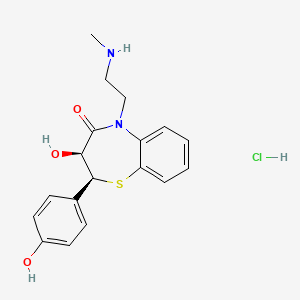

IUPAC Name |

(2S,3S)-3-hydroxy-2-(4-hydroxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S.ClH/c1-19-10-11-20-14-4-2-3-5-15(14)24-17(16(22)18(20)23)12-6-8-13(21)9-7-12;/h2-9,16-17,19,21-22H,10-11H2,1H3;1H/t16-,17+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVSBRZPVUDQMS-PPPUBMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142926-09-8 | |

| Record name | Deacetyl-N,O-didemethyldiltiazem hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142926098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEACETYL-N,O-DIDEMETHYLDILTIAZEM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUW8POL1BO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.